molecular formula C13H13ClN2 B1418616 [(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine CAS No. 1154311-80-4

[(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine

Cat. No. B1418616
M. Wt: 232.71 g/mol
InChI Key: HGDHOPJXVGUTHO-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(pyridin-4-yl)methylamine” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Crystal Structure and Spectroscopic Studies

  • The crystal structure of a chiral secondary amine derivative was elucidated through spectroscopic methods including FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction, offering insights into its molecular architecture and potential application in molecular recognition and catalysis (Adeleke & Omondi, 2022).

Catalytic Applications

  • Palladium(II) complexes involving related ligand frameworks have been developed for chemoselective alkene hydrocarboxylation, illustrating the compound's utility in facilitating selective organic transformations (Dyer, Fawcett, & Hanton, 2005).

Anticancer and Antimicrobial Agents

  • Novel heterocyclic compounds incorporating the (4-chlorophenyl)(pyridin-4-yl)methyl] moiety have shown promising anticancer and antimicrobial activities, highlighting their potential in drug development and therapeutic applications (Katariya, Vennapu, & Shah, 2021).

Reaction Mechanisms and Kinetics

  • Studies on the pyridinolysis of diaryl carbonates and dithiocarbonates provide deep insights into reaction mechanisms and kinetics, crucial for understanding chemical reactivity and designing more efficient chemical processes (Castro et al., 2008).

Polymerization Catalysts

  • Aminopyridinato group 10 metal complexes were explored as catalysts for aryl-Cl activation and hydrosilane polymerization, indicating the role of such compounds in polymer science and materials engineering (Deeken et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, “(3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine”, indicates that it causes severe skin burns and eye damage .

Future Directions

While specific future directions for “(4-Chlorophenyl)(pyridin-4-yl)methylamine” are not available, similar compounds have been evaluated for their anti-tubercular activity , suggesting potential use in the development of new drugs.

properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-15-13(11-6-8-16-9-7-11)10-2-4-12(14)5-3-10/h2-9,13,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDHOPJXVGUTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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